(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Catalog No.
S574679
CAS No.
42340-98-7
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

CAS Number

42340-98-7

Product Name

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

IUPAC Name

1-[(1R)-1-isocyanatoethyl]naphthalene

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1

InChI Key

GONOHGQPZFXJOJ-SNVBAGLBSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Synonyms

1-(1-naphthyl)ethyl isocyanate, 1-(1-naphthyl)ethylisocyanate, 1-naphthylethyl isocyanate, 1-NEIC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O

(R)-NEI is a synthetic molecule not found naturally. It belongs to the class of isocyanates, characterized by the functional group -NCO. The (R)- designation indicates the molecule's chirality, meaning it has a non-superimposable mirror image. Limited information is available on its specific origin or historical development in research.


Molecular Structure Analysis

(R)-NEI possesses a unique structure combining two key moieties:

  • 1-Naphthyl group: This aromatic ring system provides rigidity and hydrophobic character to the molecule [].
  • Isocyanate group (-NCO): This functional group is highly reactive and readily participates in reactions with amines and alcohols, forming urethane and urea linkages, respectively [].

The combination of these features suggests potential for (R)-NEI to act as a building block in organic synthesis, particularly for the creation of functionalized molecules with naphthyl and urethane/urea moieties.


Chemical Reactions Analysis

The primary chemical reactions involving (R)-NEI are likely centered around the isocyanate group's reactivity. Here are two key examples:

  • Reaction with amines: (R)-NEI can react with primary or secondary amines (R'NH2 or R'R"NH) to form substituted ureas (R'NHC(=O)NHR-(R-naphthalene)) []. This reaction is depicted by the following balanced equation:

(R)-NEI + R'NH2 -> R'NHC(=O)NHR-(R-naphthalene)

  • Reaction with alcohols: In the presence of a catalyst, (R)-NEI can react with primary or secondary alcohols (R'OH or R'R"OH) to form urethanes (R'OC(=O)NHR-(R-naphthalene)) [].

(R)-NEI + R'OH -> R'OC(=O)NHR-(R-naphthalene) (requires catalyst)


Physical And Chemical Properties Analysis

  • The presence of the aromatic ring system suggests a relatively high boiling point.
  • (R)-NEI might exhibit limited solubility in water due to the hydrophobic nature of the naphthyl group.
  • The isocyanate group is known for its reactivity with water, suggesting potential for (R)-NEI to undergo hydrolysis (decomposition by water) over time.

Asymmetric Synthesis:

Due to its chirality, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary modifications introduced to a molecule to control the formation of a new stereocenter, ultimately leading to the desired enantiomer. The isocyanate group of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can react with various nucleophiles, introducing the chiral unit and directing the stereochemical outcome of the reaction. For instance, research has explored its use in the synthesis of enantiopure β-amino acids, valuable building blocks for pharmaceuticals and other bioactive molecules [].

Polymer Chemistry:

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be employed as a monomer for the synthesis of chiral polyurethanes. Polyurethanes are a versatile class of polymers with diverse applications, and incorporating chirality can enhance their properties for specific uses. Studies have investigated the use of (R)-(-)-1-(1-Nachthyl)ethyl isocyanate in the preparation of chiral polyurethanes for asymmetric catalysis and separation membranes [, ].

Material Science:

The unique properties of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate can be exploited for the development of novel materials. Its ability to self-assemble and form ordered structures has been explored in the context of liquid crystals and supramolecular gels. These materials exhibit intriguing properties with potential applications in areas such as photonics, drug delivery, and sensors [].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

42340-98-7

Dates

Modify: 2023-08-15

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